N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Mechanism of Action
Target of Action
The primary targets of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide tuberculosis .
Mode of Action
The exact mode of action of This compound Benzothiazole derivatives have been known to interact with their targets leading to inhibitory effects .
Biochemical Pathways
The biochemical pathways affected by This compound tuberculosis .
Pharmacokinetics
The ADME properties of This compound Benzothiazole derivatives have been found to exhibit promising activity against various targets, suggesting they may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of This compound Benzothiazole derivatives have been found to exhibit potent inhibitory activity against various targets, suggesting they may lead to the inhibition of these targets .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, suggesting that the reaction conditions may influence the properties of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide typically involves the reaction of 2-aminobenzothiazole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chloroform or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multi-step synthetic routes that can include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases like tuberculosis and cancer.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
- N-(1,3-benzothiazol-2-yl)-arylamides
- 1-Phenyl-N-(benzothiazol-2-yl)methanimine derivatives
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide is unique due to its specific structural features, which confer distinct biological activities. Compared to other benzothiazole derivatives, it has shown promising results in antimicrobial and anticancer studies, making it a valuable compound for further research .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-20(14-15-8-2-1-3-9-15)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)25-21/h1-13H,14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKDXJVPDPHBFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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